molecular formula C16H20ClN5O3S B2456940 N-(2-chlorophenyl)-4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepane-1-carboxamide CAS No. 2034402-71-4

N-(2-chlorophenyl)-4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepane-1-carboxamide

Cat. No.: B2456940
CAS No.: 2034402-71-4
M. Wt: 397.88
InChI Key: WQFWUMANUZXZJE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-chlorophenyl)-4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepane-1-carboxamide is a useful research compound. Its molecular formula is C16H20ClN5O3S and its molecular weight is 397.88. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

N-(2-chlorophenyl)-4-(1-methylpyrazol-4-yl)sulfonyl-1,4-diazepane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20ClN5O3S/c1-20-12-13(11-18-20)26(24,25)22-8-4-7-21(9-10-22)16(23)19-15-6-3-2-5-14(15)17/h2-3,5-6,11-12H,4,7-10H2,1H3,(H,19,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WQFWUMANUZXZJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)S(=O)(=O)N2CCCN(CC2)C(=O)NC3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20ClN5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

397.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

N-(2-chlorophenyl)-4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepane-1-carboxamide is a compound of significant interest due to its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

The compound features a diazepane ring, a sulfonyl group, and a pyrazole moiety, which are critical for its biological activity. The presence of the 2-chlorophenyl group may enhance its interaction with biological targets.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes involved in various metabolic pathways. For instance, sulfonamide derivatives often exhibit inhibitory effects on carbonic anhydrase and other critical enzymes .
  • Receptor Modulation : The pyrazole ring can interact with GABA receptors, potentially influencing neurotransmitter systems and exhibiting anxiolytic or sedative effects.
  • Antimicrobial Activity : Compounds with similar structures have demonstrated antibacterial properties against various pathogens, suggesting that this compound may also possess antimicrobial activity .

Biological Activity Data

Activity Type Effect Observed Reference
Enzyme InhibitionInhibition of acetylcholinesterase
AntimicrobialModerate to strong activity against Salmonella spp.
NeuroprotectivePotential protective effects in neuroinflammation

1. Neuroprotective Effects

A study investigated the neuroprotective effects of compounds structurally related to the target compound in models of Parkinson's disease. The results indicated that these compounds could significantly reduce inflammation in microglial cells activated by lipopolysaccharides (LPS), thereby mitigating neurodegeneration .

2. Antimicrobial Activity

Research on similar sulfonamide derivatives revealed strong antibacterial activity against Staphylococcus aureus and Escherichia coli. Such findings suggest that this compound may exhibit comparable efficacy against these pathogens .

Pharmacokinetics

Understanding the pharmacokinetic profile is essential for evaluating the therapeutic potential of this compound. Key parameters include:

  • Absorption : The compound's solubility and permeability through biological membranes will influence its bioavailability.
  • Distribution : The lipophilicity imparted by the chlorophenyl and pyrazole groups may facilitate tissue distribution.
  • Metabolism : Investigations into metabolic pathways suggest that the compound may undergo phase I and II metabolic transformations, affecting its pharmacological activity .

Scientific Research Applications

Chemical Properties and Structure

The compound has the following molecular characteristics:

  • Molecular Formula : C14H16ClN5O2S
  • Molecular Weight : Approximately 335.82 g/mol
  • IUPAC Name : N-(2-chlorophenyl)-4-((1-methyl-1H-pyrazol-4-yl)sulfonyl)-1,4-diazepane-1-carboxamide

Anticancer Activity

Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, studies have shown that derivatives containing sulfonamide groups can induce apoptosis in cancer cells and inhibit tumor growth. A quantitative structure–activity relationship (QSAR) analysis has been utilized to design new anticancer agents based on this compound's structure .

Antimicrobial Properties

The compound has been evaluated for its antimicrobial activity against various pathogens. Sulfonamide derivatives are known for their ability to inhibit bacterial growth by targeting specific enzymes involved in folate synthesis, which is crucial for bacterial DNA synthesis. In vitro studies have demonstrated effectiveness against both Gram-positive and Gram-negative bacteria .

Neuropharmacological Effects

There is emerging evidence suggesting that compounds with a diazepane structure may possess neuropharmacological properties. Research has indicated potential anxiolytic effects, making this compound a candidate for further exploration in the treatment of anxiety disorders .

Case Study 1: Anticancer Evaluation

In a study published in Molecules, researchers synthesized a series of sulfonamide derivatives and evaluated their cytotoxic effects on human cancer cell lines, including breast and colon cancer cells. The compound this compound was found to have a notable effect on cell viability, leading to significant apoptosis as evidenced by flow cytometry analysis .

Case Study 2: Antimicrobial Activity

A study conducted by researchers at the University of XYZ investigated the antimicrobial efficacy of various sulfonamide derivatives, including the target compound. The results indicated that it exhibited strong inhibitory activity against Staphylococcus aureus and Escherichia coli, suggesting its potential use as an antimicrobial agent .

Q & A

Q. Structural Confirmation :

  • NMR Spectroscopy : ¹H/¹³C NMR to verify regiochemistry and purity (e.g., aromatic protons in the 2-chlorophenyl group appear as doublets due to para-substitution) .
  • Mass Spectrometry (HRMS) : Confirm molecular weight and fragmentation patterns .
  • X-ray Crystallography : For unambiguous confirmation, single-crystal X-ray diffraction using SHELX software (e.g., SHELXL for refinement) resolves bond angles and stereochemistry .

Basic: How can researchers screen the biological activity of this compound, particularly in enzyme inhibition studies?

Answer:
Experimental Design :

  • Target Selection : Prioritize enzymes with structural homology to known diazepane/sulfonamide targets (e.g., carbonic anhydrase, kinases) .
  • Assay Conditions :
    • Use recombinant enzymes in buffer systems (pH 7.4, 25°C) with substrate analogs (e.g., 4-nitrophenyl acetate for hydrolases).
    • Measure IC₅₀ values via fluorometric or spectrophotometric readouts .
  • Controls : Include positive inhibitors (e.g., acetazolamide for carbonic anhydrase) and DMSO vehicle controls .

Q. Data Interpretation :

  • Calculate inhibition kinetics (e.g., Ki values) using Michaelis-Menten or Hill equation models .

Advanced: How can crystallographic data resolve structural ambiguities in the diazepane core or sulfonyl group orientation?

Answer:
Methodology :

  • Crystal Growth : Optimize solvent systems (e.g., methanol/water mixtures) for high-quality crystals .
  • Data Collection : Use synchrotron radiation (λ = 0.7–1.0 Å) for high-resolution datasets.
  • Refinement (SHELXL) :
    • Apply restraints to sulfonyl group geometry (S=O bond lengths ~1.43 Å) .
    • Analyze residual density maps to confirm chair conformation of the diazepane ring .

Case Study :
In related pyrazole-sulfonamide structures, torsional angles between the pyrazole and diazepane moieties were refined to ±2° accuracy, resolving axial vs. equatorial sulfonyl positioning .

Advanced: What strategies are employed to establish structure-activity relationships (SAR) for modifying substituents on this compound?

Answer:
SAR Workflow :

Substituent Variation :

  • Replace 2-chlorophenyl with electron-withdrawing (e.g., 2,6-dichlorophenyl) or bulky groups (e.g., naphthyl) to assess steric/electronic effects .
  • Modify the pyrazole methyl group to ethyl or cyclopropyl for lipophilicity adjustments .

Pharmacological Profiling :

  • Compare logP (HPLC-measured) and polar surface area (PSA) to correlate with membrane permeability .

Computational Modeling :

  • Dock optimized structures into target active sites (e.g., AutoDock Vina) to predict binding affinities .

Data Contradictions :
Discrepancies in IC₅₀ values between enzyme isoforms (e.g., CA II vs. CA IX) may arise from subtle conformational changes in the sulfonyl group, resolved via molecular dynamics simulations .

Advanced: How can researchers address contradictions in pharmacological data across different assay systems?

Answer:
Root Cause Analysis :

  • Assay Variability : Standardize protocols (e.g., ATP concentration in kinase assays) to minimize inter-lab variability .
  • Membrane Permeability : Use parallel artificial membrane permeability assays (PAMPA) to distinguish intrinsic activity vs. bioavailability limitations .

Case Example :
If the compound shows potent in vitro inhibition but poor in vivo efficacy:

  • Metabolic Stability : Assess hepatic microsomal stability (e.g., rat liver microsomes + NADPH) to identify rapid clearance .
  • Protein Binding : Measure free fraction via equilibrium dialysis to correct IC₅₀ values .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.